4-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,3-oxazole-5-carboxamide
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Overview
Description
4-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,3-oxazole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyclopropyl group, a fluorophenyl group, and an oxazole ring, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,3-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable β-lactam precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or a related compound.
Coupling Reactions: The final coupling of the cyclopropyl group and the oxazole ring is achieved through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,3-oxazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and oxazole moieties.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at the fluorophenyl and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and biological properties.
Scientific Research Applications
4-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,3-oxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly those involving bacterial and viral infections.
Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA synthesis and cell division.
Pathways Involved: It interferes with the normal functioning of these pathways, leading to the inhibition of microbial growth or the induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds share structural similarities with the oxazole ring and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds also possess a heterocyclic ring structure and are known for their diverse pharmacological properties.
Uniqueness
4-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,3-oxazole-5-carboxamide is unique due to its combination of a cyclopropyl group, a fluorophenyl group, and an oxazole ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,3-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3/c17-10-3-5-11(6-4-10)20-7-12(16(20)22)19-15(21)14-13(9-1-2-9)18-8-23-14/h3-6,8-9,12H,1-2,7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYCQRKOFIKBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(OC=N2)C(=O)NC3CN(C3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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